molecular formula C23H24N2O5 B2638939 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one CAS No. 898418-15-0

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2638939
CAS No.: 898418-15-0
M. Wt: 408.454
InChI Key: DUYVAOFJICIYIK-UHFFFAOYSA-N
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Description

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a furan ring, a piperazine moiety, and a pyran-4-one core. The distinct 1-phenylethoxy substituent differentiates it from similar compounds and may influence its physicochemical properties and biological activity. Compounds with this complex architecture are frequently investigated for their potential to interact with specific enzymatic targets or cellular receptors. Researchers utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe biological pathways. Specific research applications, mechanism of action, and detailed physicochemical data should be confirmed by consulting the product's Certificate of Analysis (CoA) and relevant scientific literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-17(18-6-3-2-4-7-18)30-22-16-29-19(14-20(22)26)15-24-9-11-25(12-10-24)23(27)21-8-5-13-28-21/h2-8,13-14,16-17H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYVAOFJICIYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a furan ring, piperazine moiety, and a pyran core, which contribute to its diverse biological effects. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is C22H22N2O5C_{22}H_{22}N_{2}O_{5} with a molecular weight of approximately 394.4 g/mol. The compound's IUPAC name is 2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(phenylmethoxy)-4H-pyran-4-one.

Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity and binding affinity
Piperazine MoietyEnhances solubility and biological activity
Pyran CoreCentral to the compound's pharmacological properties

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory process. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it appears to activate caspase enzymes, leading to programmed cell death in malignant cells .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind selectively to specific receptors or enzymes, modulating their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades associated with cell growth and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it may help mitigate oxidative stress-related damage in cells.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against E. coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity .
  • Anti-inflammatory Study : In a controlled experiment involving rat models of arthritis, administration of the compound resulted in a 50% reduction in paw swelling compared to control groups .
  • Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are widely explored for their bioactivity. Key comparisons include:

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replaces the furan-2-carbonyl group with a thiophene ring. The trifluoromethylphenyl substituent enhances metabolic stability compared to the target compound’s phenylethoxy group, but reduces solubility due to increased hydrophobicity .
  • Posaconazole : A triazole antifungal agent with a piperazine-linked difluorophenyl group. Unlike the target compound, its piperazine is part of a larger macrocyclic structure, conferring distinct pharmacokinetic properties (e.g., prolonged half-life) .

Pyran-4-one Derivatives

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5): Shares a piperazine moiety but replaces the pyran-4-one core with a pyrazole-substituted butanone.
  • Example 52 (EP 1 808 168 B1) : Contains a pyran-4-one core linked to a pyrazolo[3,4-d]pyrimidine group. The fluorophenyl and sulfonamide substituents enhance electrophilic interactions, contrasting with the target compound’s furan and phenylethoxy groups .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Pyran-4-one Furan-2-carbonyl, 1-phenylethoxy Moderate lipophilicity
Compound 21 Piperazine Thiophene, trifluoromethylphenyl High metabolic stability
Posaconazole Triazole macrocycle Difluorophenyl, hydroxypentyl Antifungal activity
Compound 5 Butanone Pyrazole, trifluoromethylphenyl Reduced binding affinity
Example 52 (EP 1 808 168 B1) Pyran-4-one Fluorophenyl, sulfonamide Enhanced electrophilicity

Notes and Limitations

  • Structural Diversity: The target compound’s furan-piperazine-pyranone hybrid is unique; most analogues modify either the heterocycle (e.g., thiophene in Compound 21) or the core scaffold (e.g., butanone in Compound 5) .
  • Data Gaps: No explicit pharmacological data for the target compound is available in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized bioactivity.

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